

IUPAC name and synonyms for 4-Phenylcyclohexene

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Compound of Interest

Compound Name: 4-Phenylcyclohexene

Cat. No.: B1218791

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An In-depth Technical Guide to **4-Phenylcyclohexene**

Chemical Identity and Synonyms

4-Phenylcyclohexene is an organic compound characterized by a cyclohexene ring substituted with a phenyl group at the fourth position.^[1] Its formal IUPAC name is cyclohex-3-en-1-ylbenzene.^{[1][2]} This compound is a notable volatile organic compound (VOC) and is recognized as a primary contributor to the "new carpet smell."^{[1][3][4]} It is formed as an unintentional byproduct during the manufacturing of styrene-butadiene latex, which is used in carpet backings and adhesives.^{[1][3][4]}

Synonyms:

- 4-Phenyl-1-cyclohexene^[2]
- 3-Cyclohexen-1-ylbenzene^[2]
- Benzene, 3-cyclohexen-1-yl-^{[2][5]}
- (3-Cyclohexenyl)benzene^[6]
- 4-phenylcyclohexen^[6]
- cyclohex-3-en-1-ylbenzene^{[2][6]}

- 1,2,3,6-Tetrahydro-1,1'-biphenyl[2]

Physicochemical and Toxicological Data

The properties of **4-Phenylcyclohexene** are summarized in the tables below, providing key data for researchers and drug development professionals.

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₄	[1][2][5][7]
Molecular Weight	158.24 g/mol	[1][2][6]
CAS Number	4994-16-5	[1][2][5]
Appearance	Colorless to light yellow liquid/oil	[1][6]
Density	~0.97 g/cm ³	[1][6]
Boiling Point	235 °C	[1][6]
Melting Point	-14 °C	[6]
Solubility	Slightly soluble in water; soluble in chloroform and methanol.	[1][6]
Refractive Index	n _{20/D} 1.539-1.545	[6]

Spectroscopic Data

Technique	Data	Reference(s)
Mass Spectrometry (MS)	Molecular Ion Peak (M ⁺) at m/z 158.	[1][2]
¹³ C NMR	Spectra available.	[2]
¹ H NMR	Spectra available.	
Infrared (IR) Spectroscopy	Vapor phase IR spectra available.	[2]

Toxicological and Exposure Data

Parameter	Value/Information	Reference(s)
GHS Classification	Acute toxicity, oral (Category 4)	[2]
Hazard Statement	H302: Harmful if swallowed	[2]
Inhalation Toxicity (Mice)	No treatment-related effects observed at 0, 7, 18, or 71 ppm over a 2-week study.	[8]
Odor Threshold	~6.5 µg/m ³ or 1 ppb	[3][4]
FDA Cumulative Estimated Daily Intake	0.016 µg/kg bw/d	[2]
Carpet Emission Criteria	≤ 27 µg/m ³ after 14 days	[3][4]
Indoor Air Quality Standard (ANSI/ASHRAE)	2.5 µg/m ³	[3]

Experimental Protocols

Synthesis of 4-Phenylcyclohexene via Diels-Alder Reaction

4-Phenylcyclohexene is a product of the Diels-Alder reaction between styrene (the dienophile) and 1,3-butadiene (the diene). While it is often an industrial byproduct, this reaction

can be adapted for laboratory synthesis.

Materials:

- Styrene
- 1,3-Butadiene (liquefied or generated in situ)
- High-pressure reaction vessel (autoclave)
- Solvent (e.g., toluene)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Distillation apparatus

Procedure:

- Ensure the reaction vessel is clean, dry, and rated for the required pressure and temperature.
- Add styrene and the chosen solvent to the reaction vessel.
- Cool the vessel and introduce a molar excess of liquefied 1,3-butadiene.
- Seal the reaction vessel and heat to the desired temperature (typically 100-150 °C). The reaction is usually carried out for several hours.
- Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC).
- Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess butadiene.
- Transfer the reaction mixture and wash with water to remove any water-soluble impurities.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure.

- Purify the crude product by vacuum distillation to obtain **4-Phenylcyclohexene**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the detection and quantification of **4-Phenylcyclohexene** in various matrices.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) is suitable.[\[9\]](#)

Sample Preparation:

- For liquid samples, perform a solvent extraction using a non-polar solvent like hexane or dichloromethane if the matrix is aqueous.
- For air samples, use thermal desorption tubes packed with a suitable sorbent.
- Ensure the final sample is dissolved in a volatile organic solvent.[\[10\]](#) The concentration should be adjusted to fall within the linear range of the instrument, typically around 10 μ g/mL for a 1 μ L injection.[\[10\]](#)

GC-MS Parameters:

- Injection Volume: 1 μ L
- Injector Temperature: 250-280 $^{\circ}$ C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[\[11\]](#)
- Oven Temperature Program:

- Initial temperature: 50-70 °C, hold for 1-2 minutes.
- Ramp: Increase temperature at a rate of 10-15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5-10 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 200-230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[11\]](#)
- Scan Range: m/z 40-400

Data Analysis:

- Identify **4-Phenylcyclohexene** by its retention time and the presence of the characteristic molecular ion at m/z 158 and other fragment ions.[\[1\]](#)[\[2\]](#)
- Quantify using a calibration curve prepared from certified reference standards.

Inhalation Toxicity Study in Mice

The following protocol is based on a 2-week inhalation and neurotoxicity study conducted in Swiss-Webster mice.[\[8\]](#)

Animals:

- Swiss-Webster mice.
- Group-caged by sex, with individual housing during exposure.[\[12\]](#)

Exposure Protocol:

- Divide animals into four groups (e.g., 40 mice per group).[\[8\]](#)
- Expose the groups to **4-Phenylcyclohexene** vapor at target concentrations of 0 (control), 7, 18, and 71 ppm.[\[8\]](#)

- Conduct exposures for 6 hours per day for 9 consecutive days.[8]
- House animals under standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) before and after exposure.[12] Food should be withheld during the exposure period.[12]

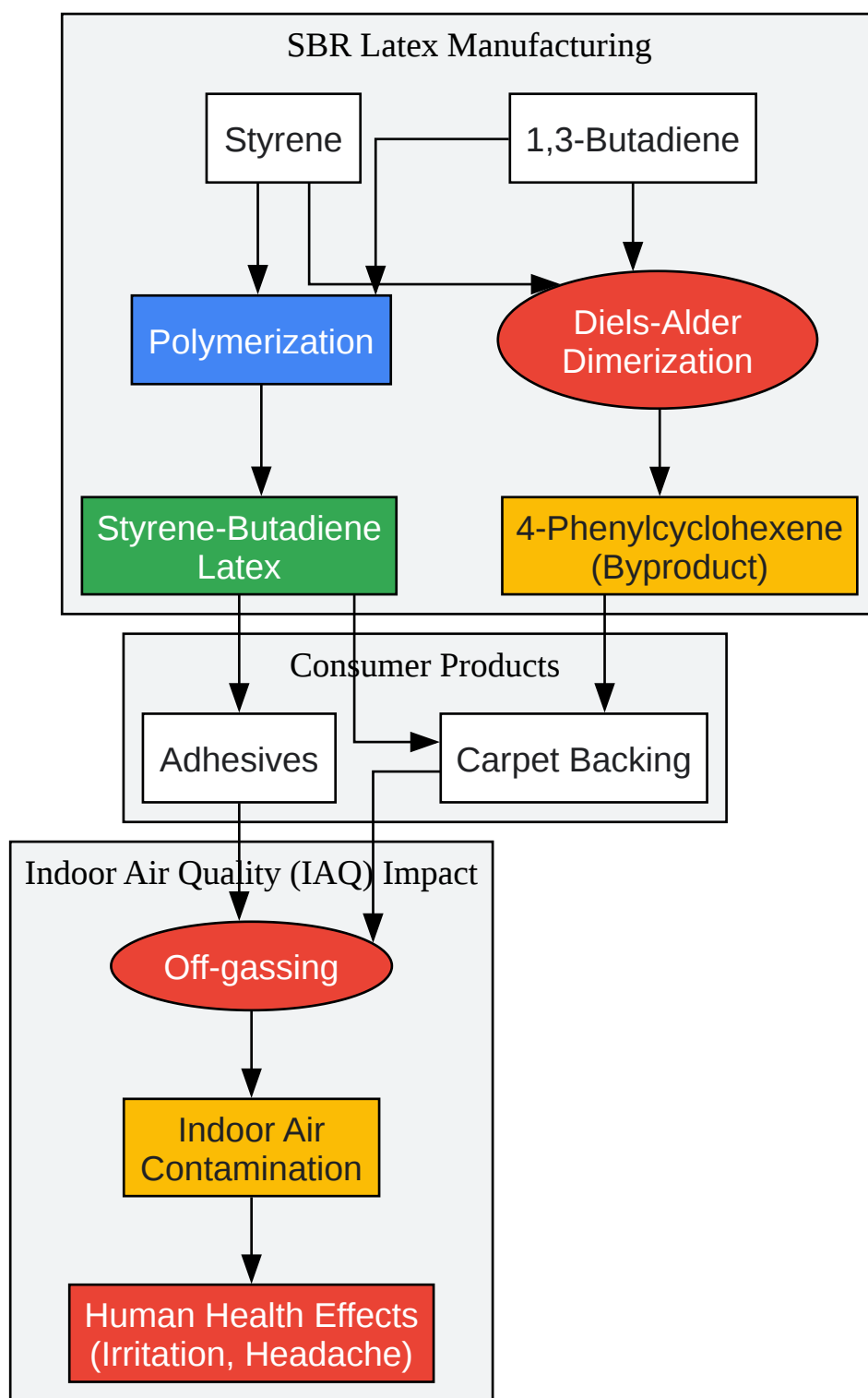
Data Collection and Analysis:

- Monitor animals for clinical signs of toxicity daily.
- Record body weights before, during, and after the exposure period.
- Perform a battery of neurological tests to assess motor activity and other functions.
- At the end of the study, perform a complete necropsy.
- Conduct histopathological examinations of a wide range of tissues, with a focus on the brain and spinal cord for neurotoxicity assessment.[8]
- Analyze the data for treatment-related effects by comparing the exposed groups to the control group. In the cited study, no treatment-related effects were observed.[8]

Pathways and Relationships

Industrial Byproduct and Indoor Air Contaminant

4-Phenylcyclohexene is not typically manufactured intentionally but arises from the dimerization of styrene and butadiene, which are monomers in the production of SBR latex. This relationship is a key aspect of its presence as an indoor air contaminant.

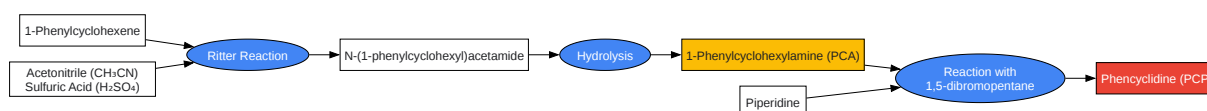


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Caption: Formation of 4-PCH as a byproduct and its pathway to indoor air.

Role as a Precursor in Clandestine Synthesis

While **4-phenylcyclohexene** itself is not a controlled substance, its isomer, 1-phenylcyclohexene, is a known precursor in the synthesis of phencyclidine (PCP), a dissociative anesthetic.[1] The Ritter reaction is a key step in this synthetic route.

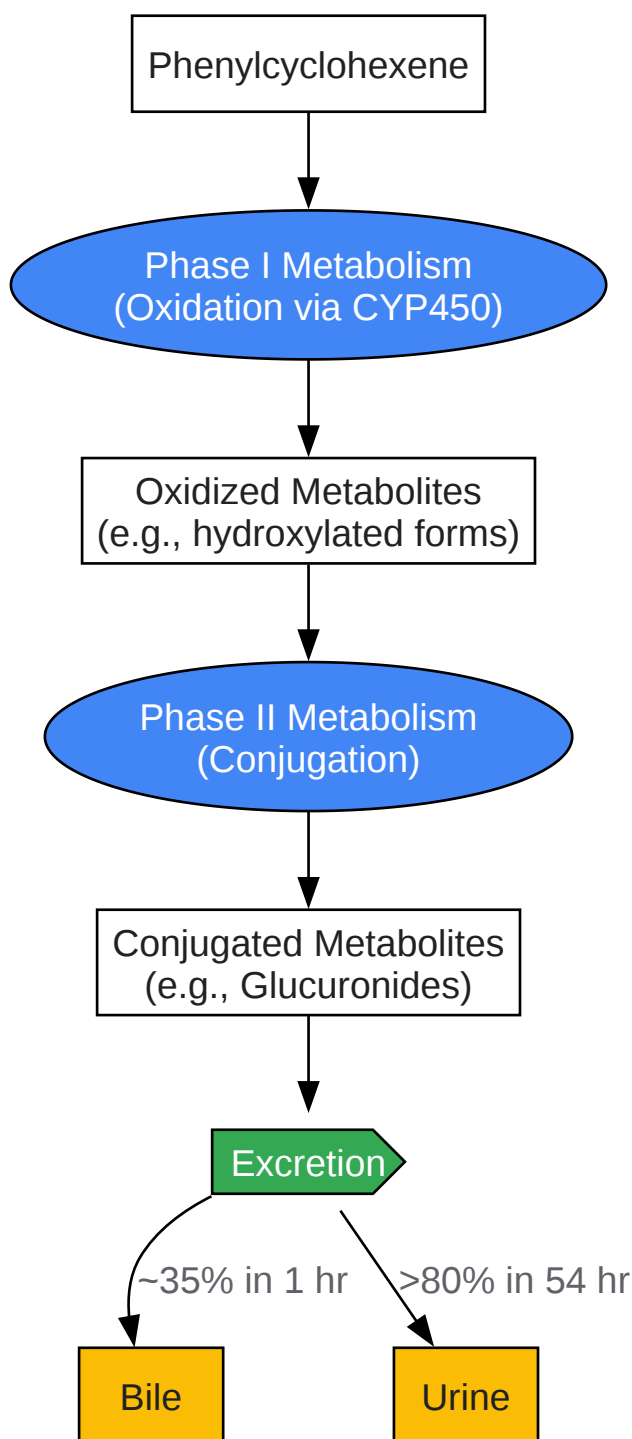


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Caption: Synthesis pathway of PCP from the isomer 1-phenylcyclohexene.

Proposed Metabolic Pathway of Phenylcyclohexene

Limited data exists for the specific metabolism of **4-phenylcyclohexene**. However, studies on the related isomer 1-phenylcyclohexene in rats indicate that the compound is extensively metabolized.[13] The primary routes of metabolism are likely oxidation and conjugation to facilitate excretion.



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Caption: General metabolic pathway of phenylcyclohexene based on its isomer.

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